Methyl 4-(cyanomethyl)-2-methoxybenzoate
Description
Methyl 4-(cyanomethyl)-2-methoxybenzoate (CAS: Not explicitly provided in evidence) is an aromatic ester featuring a methoxy group at the ortho-position and a cyanomethyl substituent at the para-position on the benzyl ring.
Properties
IUPAC Name |
methyl 4-(cyanomethyl)-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-8(5-6-12)3-4-9(10)11(13)15-2/h3-4,7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRMKLRYZRKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyanomethyl)-2-methoxybenzoate typically involves the esterification of 4-(cyanomethyl)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(cyanomethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)-2-methoxybenzoic acid.
Reduction: 4-(Aminomethyl)-2-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyanomethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)-2-methoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Table 1: Key Structural Analogs of Methyl 4-(cyanomethyl)-2-methoxybenzoate
Key Findings :
- Positional Isomerism: Methyl 5-(cyanomethyl)-2-methoxybenzoate is a meta-cyanomethyl isomer, altering electronic distribution and steric interactions compared to the para-substituted target compound.
- Substituent Proximity: Methyl 2-(cyanomethyl)-3-methoxybenzoate demonstrates how adjacent substituents (C2 and C3) may introduce steric hindrance or altered hydrogen-bonding capabilities.
Functional Group Variations
Table 2: Compounds with Alternative Substituents
Key Findings :
- Electron-Donating vs. Withdrawing Groups: Replacing cyanomethyl with acetylamino shifts the electronic profile, favoring reactions requiring electron-rich aromatic systems (e.g., electrophilic substitutions).
- Reactivity Modulation : The chlorosulfonyl group in Methyl 4-(chlorosulfonyl)-2-methoxybenzoate enables sulfonamide or sulfonate ester formation, expanding utility in polymer or pharmaceutical synthesis.
- Functional Group Complexity: The cyanoacetyl group in Methyl 4-(cyanoacetyl)benzoate introduces both carbonyl and nitrile functionalities, enabling diverse derivatization pathways.
Key Findings :
- Synthetic Complexity : Methyl 4-(chlorosulfonyl)-2-methoxybenzoate necessitates controlled conditions due to the reactivity of -SO₂Cl.
Biological Activity
Methyl 4-(cyanomethyl)-2-methoxybenzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a methoxy group and a cyanomethyl group attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 205.21 g/mol. The unique arrangement of functional groups contributes to its chemical reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. These interactions may lead to the inhibition or activation of various cellular pathways, potentially resulting in cytotoxic effects against cancer cells or antimicrobial activity against pathogens.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
- Anticancer Properties : In vitro assays have shown that this compound can inhibit the growth of certain tumor cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated significant zones of inhibition, suggesting strong antimicrobial properties.
- Anticancer Assays : In another study, the compound was tested on human cancer cell lines using the MTT assay to determine cell viability. The results showed a dose-dependent decrease in viability, indicating potential as an anticancer agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 500 | 15 |
| Escherichia coli | 750 | 12 |
| Pseudomonas aeruginosa | 1000 | 10 |
Table 2: Anticancer Activity Against Tumor Cell Lines
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 25 | Significant inhibition |
| MCF-7 | 30 | Moderate inhibition |
| A549 | 20 | Strong inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
